Palmatine chloride hydrate
CAS No.: 207605-36-5
Cat. No.: VC0192061
Molecular Formula: C21H22NO4Cl·xH2O
Molecular Weight: 387.86 (anhydrous basis)
* For research use only. Not for human or veterinary use.

CAS No. | 207605-36-5 |
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Molecular Formula | C21H22NO4Cl·xH2O |
Molecular Weight | 387.86 (anhydrous basis) |
Chemical Properties and Structure
Chemical Identification
Palmatine chloride hydrate is a quaternary protoberberine alkaloid that occurs naturally in several plant species. It is characterized by specific chemical identifiers that enable precise recognition and utilization in scientific research.
Table 1: Chemical Identification of Palmatine Chloride Hydrate
Parameter | Information |
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CAS Number | 171869-95-7 |
Molecular Formula | C21H24ClNO5 |
Molecular Weight | 405.87 g/mol |
IUPAC Name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate |
Standard InChIKey | PIQNSCSNSSZUIT-UHFFFAOYSA-M |
SMILES | COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.O.[Cl-] |
PubChem Compound | 16212317 |
The compound has several synonyms including palmatine chloride 95%, hydrochloric palmatine, and 5,6-dihydro-2,3,9,10-tetramethoxydibenzo[a,g]quinolizinium chloride hydrate .
Physical and Spectroscopic Properties
Palmatine chloride hydrate possesses distinctive physical properties that are relevant to its handling, storage, and application in research settings. The compound exhibits specific spectroscopic characteristics that have been analyzed through various methods.
Table 2: Physical Properties of Palmatine Chloride Hydrate
Property | Value |
---|---|
Melting Point | 206-207°C (decomposition) |
Flash Point | >230°F |
Appearance | Yellow crystalline powder |
Solubility | Soluble in water |
Spectroscopic analysis of palmatine chloride hydrate has been conducted using normal Raman spectroscopy and density functional theory (DFT) calculations to better understand its molecular structure. Surface-enhanced Raman scattering (SERS) has also been employed to analyze this alkaloid. These studies have shown that palmatine exhibits a flat adsorption geometry when placed on silver surfaces, similar to related alkaloids like berberine, jatrorrhizine, and coptisine .
Natural Sources and Extraction
Plant Sources
Palmatine is an isoquinoline alkaloid found naturally in several plant genera. Its presence in these botanical sources has made it a subject of interest in phytochemistry and pharmacological research.
Palmatine chloride hydrate is found in various plant species belonging to the following genera:
These plants have been used in traditional medicine systems across different cultures for centuries, which has partly inspired modern research into the compound's biological activities.
Biological Activities and Pharmacological Properties
Anticancer Effects
Recent research has highlighted palmatine chloride hydrate's significant anticancer properties, particularly against prostate cancer cells. In vitro studies have demonstrated its ability to inhibit cancer cell growth and invasion through specific molecular pathways.
In prostate cancer cell lines, palmatine exhibits differential inhibitory effects on cell proliferation. DU145 cells show the highest sensitivity, with approximately 50% growth inhibition at 10 μg/ml concentration. PC-3 cells demonstrate a 38% decrease in proliferation at the same dose, while LNCaP cells are minimally affected (<10%) under similar experimental conditions .
Palmatine also significantly reduces colony formation in soft agar assays across multiple prostate cancer cell lines (DU145, PC-3, C4-2B, and LNCaP), indicating inhibition of anchorage-independent growth—a hallmark of cancer cell transformation .
Molecular Mechanisms
The anticancer effects of palmatine chloride hydrate appear to be mediated through several molecular pathways:
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Inhibition of FLIP (FLICE-like inhibitory protein) and Nuclear Factor kappa B (NF-κB) activation
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Downregulation of phosphorylated ribosomal protein S6 (S235/236), a key regulator of protein synthesis and direct target of S6K and mTORC1 signaling
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Potential modulation of the Akt/mTOR signaling pathway, though most proteins in this pathway appear unaffected under tested experimental conditions
These molecular interactions suggest that palmatine exhibits its anticancer effects through multiple mechanisms involving cell growth, survival, and invasion pathways.
Neurological and Other Biological Effects
Beyond its anticancer properties, palmatine chloride hydrate demonstrates a range of other biological activities with potential therapeutic implications:
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Sedative and antidepressant effects: In animal models, palmatine decreases locomotor activity and alters levels of neurotransmitters including dopamine, serotonin (5-HT), and homovanillic acid. It also reduces immobility time in forced swim tests and tail suspension tests, suggesting antidepressant-like activity
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Antioxidative properties: The compound functions as a radical scavenger in various experimental models
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Gastrointestinal effects: Palmatine inhibits Helicobacter growth and decreases gastric ulcer formation in animal models, indicating potential anti-ulcerative and antacid activities
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DNA binding: The compound binds to DNA at AT base pairs, which may partially explain its biological effects
Research Applications
Analytical Applications
Palmatine chloride hydrate serves as an important analytical standard in various scientific applications:
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Method validation for the determination of related alkaloids (berberine, hydrastine, and canadine) in goldenseal (Hydrastis canadensis L.) root powder
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Preparation of 8-heteroaryl-7,8-dihydroprotoberberine derivatives
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Investigation of FT-Raman and surface-enhanced Raman scattering (SERS) spectra of related alkaloid dyes, including jatrorrhizine and coptisine
Experimental Methods and Protocols
Researchers have employed various methods to study palmatine chloride hydrate in laboratory settings. Common experimental approaches include:
Cell Proliferation Assays
The CellTiter 96 Aqueous One solution assay has been used to evaluate palmatine's effects on cancer cell proliferation. Typically, cells are seeded in 96-well plates, treated with varying concentrations of palmatine (0.5-10 μg/ml) for 72 hours, and cell viability is then measured according to manufacturer's instructions .
Invasion Assays
To assess palmatine's effects on cancer cell invasion, researchers have used commercial invasion assays (such as Innocyte Cell Invasion Assay). Cells are seeded in chambers with serum-free media containing palmatine at desired concentrations and incubated for 48 hours. Fluorescence measurements are then taken to quantify invasion relative to vehicle-treated controls .
Colony Formation Assays
Soft agar colony formation assays have been employed to evaluate palmatine's effects on anchorage-independent growth of cancer cells, which is a hallmark of cellular transformation .
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